molecular formula C14H15N5O B6750306 2-Ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile

2-Ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile

Cat. No.: B6750306
M. Wt: 269.30 g/mol
InChI Key: XLWQHBNFFDUEDJ-UHFFFAOYSA-N
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Description

2-Ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile is a complex organic compound featuring a pyrimidine core substituted with an ethyl group, a methoxypyridinyl moiety, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Methoxypyridinyl Moiety: This step often involves a nucleophilic substitution reaction where the pyrimidine core reacts with a methoxypyridinyl derivative.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridinyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonitrile group to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4,6-diaminopyrimidine: Similar pyrimidine core but lacks the methoxypyridinyl and carbonitrile groups.

    6-Methoxypyridin-3-ylmethylamine: Contains the methoxypyridinyl moiety but lacks the pyrimidine core and carbonitrile group.

    4-Cyanopyrimidine: Contains the carbonitrile group but lacks the ethyl and methoxypyridinyl moieties.

Uniqueness

2-Ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and industrial synthesis.

Properties

IUPAC Name

2-ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-3-13-18-11(6-15)5-14(19-13)17-8-10-4-12(20-2)9-16-7-10/h4-5,7,9H,3,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWQHBNFFDUEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)NCC2=CC(=CN=C2)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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